Sofosbuvir impurity I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sofosbuvir impurity I is a byproduct formed during the synthesis of sofosbuvir, a nucleotide analog used as an antiviral medication for the treatment of hepatitis C virus (HCV) infection. This compound is important to study as it can affect the purity, efficacy, and safety of the final pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sofosbuvir impurity I involves multiple steps, including the protection and deprotection of functional groups, as well as the use of various reagents and catalysts. One common method involves the addition of dichloromethane and pyridine to the first intermediate, followed by the addition of imidazole and tert-butyldimethylsilyl chloride under ice bath conditions. The reaction is then allowed to proceed overnight at room temperature .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure the impurity is within acceptable limits.
Análisis De Reacciones Químicas
Types of Reactions
Sofosbuvir impurity I undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Sofosbuvir impurity I has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods to ensure the purity of sofosbuvir.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential effects on the efficacy and safety of sofosbuvir.
Industry: Used in the development and validation of analytical methods for quality control of sofosbuvir.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to sofosbuvir impurity I include other impurities formed during the synthesis of nucleotide analogs, such as:
PSI-6130: A cytidine nucleoside analog.
PSI-6206: A uridine metabolite.
PSI-7851: A phosphoramidate prodrug of uridine monophosphate.
Uniqueness
This compound is unique in its specific structure and formation pathway during the synthesis of sofosbuvir. Its presence and concentration need to be carefully controlled to ensure the quality and safety of the final pharmaceutical product.
Actividad Biológica
Sofosbuvir, a nucleotide analog, is primarily recognized for its role as an antiviral agent in the treatment of Hepatitis C virus (HCV) infections. However, its impurities, particularly Sofosbuvir Impurity I , have garnered attention due to their potential biological activities and implications for drug efficacy and safety. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of Sofosbuvir and Its Impurities
Sofosbuvir is a prodrug that, upon metabolism, inhibits the HCV NS5B polymerase enzyme, crucial for viral replication. The presence of impurities like this compound can affect the pharmacological profile of the drug. Understanding these impurities is essential for ensuring the quality and efficacy of pharmaceutical formulations.
This compound may exhibit biological activity through mechanisms similar to those of its parent compound. Research indicates that nucleoside analogs can possess mild mutagenic properties, which could enhance their antiviral efficacy against HCV by increasing viral diversity and potentially overcoming resistance mechanisms .
Case Studies
- In Vitro Studies : A study demonstrated that Sofosbuvir, including its impurities, can lead to an increase in C→U transitions in HCV populations under selective pressure. This suggests that impurities might contribute to a broader mutational spectrum in viral populations, potentially affecting treatment outcomes .
- Animal Models : Toxicology studies involving rats and dogs showed no significant organ toxicities associated with Sofosbuvir or its impurities at therapeutic doses . However, further investigations are needed to assess long-term effects and the impact of impurities.
Stability and Degradation Studies
Research has shown that Sofosbuvir is sensitive to degradation under various conditions (e.g., exposure to strong acids or bases), leading to the formation of different degradation products, including impurities like this compound. These findings are crucial for understanding how impurities form during storage or processing and their potential impact on biological activity .
Pharmacokinetics
Pharmacokinetic studies indicate that the presence of impurities can alter the absorption and metabolism of Sofosbuvir. For instance, the metabolite GS-331007 is a significant circulating metabolite that may influence the overall pharmacological effect of Sofosbuvir formulations .
Table 1: Summary of Biological Activities Associated with this compound
Propiedades
IUPAC Name |
ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGZELWFPQCNNG-NQVPMCNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN3O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.